molecular formula C10H11F3O B1624957 (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 73854-05-4

(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No. B1624957
Key on ui cas rn: 73854-05-4
M. Wt: 204.19 g/mol
InChI Key: DSPWVWRWAPFFNC-VIFPVBQESA-N
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Patent
US05478826

Procedure details

Dry tetrahydrofuran (700 mL), magnesium turnings (16.75 g, 0.69 mol, 1.2 eq), and a iodine crystal were placed in a flask and the mixture was stirred intensively at 0° C. Bromoethane (68 g, 46.7 mL, 0.69 mol, 1.1 eq) was added dropwise and the resulting mixture was allowed to stir for 30 min. Then the reaction mixture was treated with 4-trifluoromethylbenzaldehyde (100 g, 0.57 mol, 1 eq). After stirring at room temperature for 2 h, the reaction mixture was cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, the drying agent was filtered and
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH3:6].[F:7][C:8]([F:18])([F:17])[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.Cl>C(Cl)Cl.O1CCCC1>[F:7][C:8]([F:17])([F:18])[C:9]1[CH:10]=[CH:11][C:12]([CH:13]([OH:14])[CH2:5][CH3:6])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
46.7 mL
Type
reactant
Smiles
BrCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
16.75 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred intensively at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C(CC)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05478826

Procedure details

Dry tetrahydrofuran (700 mL), magnesium turnings (16.75 g, 0.69 mol, 1.2 eq), and a iodine crystal were placed in a flask and the mixture was stirred intensively at 0° C. Bromoethane (68 g, 46.7 mL, 0.69 mol, 1.1 eq) was added dropwise and the resulting mixture was allowed to stir for 30 min. Then the reaction mixture was treated with 4-trifluoromethylbenzaldehyde (100 g, 0.57 mol, 1 eq). After stirring at room temperature for 2 h, the reaction mixture was cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, the drying agent was filtered and
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH3:6].[F:7][C:8]([F:18])([F:17])[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.Cl>C(Cl)Cl.O1CCCC1>[F:7][C:8]([F:17])([F:18])[C:9]1[CH:10]=[CH:11][C:12]([CH:13]([OH:14])[CH2:5][CH3:6])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
46.7 mL
Type
reactant
Smiles
BrCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
16.75 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred intensively at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C(CC)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05478826

Procedure details

Dry tetrahydrofuran (700 mL), magnesium turnings (16.75 g, 0.69 mol, 1.2 eq), and a iodine crystal were placed in a flask and the mixture was stirred intensively at 0° C. Bromoethane (68 g, 46.7 mL, 0.69 mol, 1.1 eq) was added dropwise and the resulting mixture was allowed to stir for 30 min. Then the reaction mixture was treated with 4-trifluoromethylbenzaldehyde (100 g, 0.57 mol, 1 eq). After stirring at room temperature for 2 h, the reaction mixture was cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, the drying agent was filtered and
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH3:6].[F:7][C:8]([F:18])([F:17])[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.Cl>C(Cl)Cl.O1CCCC1>[F:7][C:8]([F:17])([F:18])[C:9]1[CH:10]=[CH:11][C:12]([CH:13]([OH:14])[CH2:5][CH3:6])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
46.7 mL
Type
reactant
Smiles
BrCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
16.75 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred intensively at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C(CC)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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